2-Isocyanato-1,3-dimethoxybenzene

Übersicht

Beschreibung

2-Isocyanato-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2-Isocyanato-1,3-dimethoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the isocyanate group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, in an acidic environment, the isocyanate group might be more prone to hydrolysis .

Biologische Aktivität

2-Isocyanato-1,3-dimethoxybenzene (CAS No. 50528-53-5) is an organic compound characterized by its isocyanate functional group and methoxy substitutions on the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

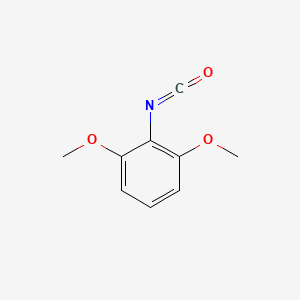

The molecular structure of this compound can be represented as follows:

t features:

- Isocyanate group (-N=C=O)

- Two methoxy groups (-OCH₃) at the 1 and 3 positions on the benzene ring.

Antimicrobial Properties

Research indicates that compounds with isocyanate groups often exhibit antimicrobial properties. A study highlighted that derivatives of isocyanates can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve the modification of bacterial proteins and enzymes, leading to disrupted cellular functions .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated significant growth inhibition in human cancer cells, suggesting its potential as an anticancer agent. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Study 1: Antibacterial Activity

A recent investigation into the antibacterial efficacy of this compound showed that it possesses a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study utilized a broth microdilution method to assess the compound's effectiveness .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

Study 2: Anticancer Activity

In a study evaluating its anticancer properties, this compound was tested against various human cancer cell lines. The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell types, indicating potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| He |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Isocyanato-1,3-dimethoxybenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reaction of 2-amino-1,3-dimethoxybenzene with phosgene (COCl₂) under inert atmospheres at low temperatures (2–8°C) to prevent decomposition. Purification typically involves column chromatography or recrystallization to achieve >98% purity. Key variables include temperature control, stoichiometric ratios, and solvent selection (e.g., dichloromethane or toluene) . For analogs like 2-Iodo-1,3-dimethoxybenzene, similar protocols using iodine-based reagents in DMSO at 353 K for 24 hours have been effective, followed by silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy and isocyanate group positions via characteristic shifts (e.g., isocyanate NCO resonance at ~120–130 ppm in ¹³C NMR).

- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (N=C=O stretching).

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···π contacts). For example, C–I bond lengths in analogs like 2-Iodo-1,3-dimethoxybenzene were measured at 2.090 Å .

Q. What safety protocols are essential when handling this compound, considering its reactive isocyanate group?

- Methodological Answer : Use fume hoods, impermeable gloves, and closed systems to avoid inhalation or skin contact. Phosgene-derived syntheses require strict temperature control and neutralization protocols for excess reagent. Emergency showers and eye-wash stations are mandatory .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions with amines or alcohols. For example, studies on analogs like 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene reveal that electron-withdrawing substituents (e.g., –CF₃) enhance electrophilicity at the isocyanate group, guiding regioselectivity predictions .

Q. What strategies resolve contradictions between experimental and computational data on the molecular geometry of this compound?

- Methodological Answer : Discrepancies in bond angles or non-covalent interactions (e.g., C–H···π vs. halogen···π) can be addressed by:

- Validating computational force fields against high-resolution X-ray data (e.g., C–I···π distances of 3.695 Å in 2-Iodo-1,3-dimethoxybenzene ).

- Using multi-conformational models to account for dynamic effects in solution .

Q. How does the crystal packing of this compound influence its chemical stability and reactivity?

- Methodological Answer : Weak intermolecular interactions (e.g., C–H···π and I···π contacts in iodinated analogs) stabilize crystal lattices and reduce susceptibility to moisture. These interactions can be probed via Hirshfeld surface analysis, which quantifies contact contributions to packing efficiency .

Q. What are the challenges in synthesizing derivatives of this compound with modified substituents, and how can regioselectivity be controlled?

- Methodological Answer : Steric hindrance from methoxy groups complicates substitution reactions. Directed ortho-metalation or protecting-group strategies (e.g., silylation) can enhance regioselectivity. For example, 1-(2-Isocyanatoethoxy)-2-methoxybenzene derivatives require careful optimization of ethoxy chain length to balance reactivity and steric effects .

Eigenschaften

IUPAC Name |

2-isocyanato-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPHPHMBXRRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371197 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-53-5 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.